C.I.Solvent yellow 176
Description
Properties
IUPAC Name |
2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBLPJWQXDCAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044503 | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10319-14-9, 12223-86-8 | |
| Record name | Disperse Yellow 64 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10319-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
C.I. Disperse Yellow 64 is primarily used as a dye in the textile industry. Its primary targets are synthetic fibers such as polyester and polyamide. The dye imparts a bright yellow color to these fibers.
Mode of Action
The mode of action of C.I. Disperse Yellow 64 involves the dispersion of the dye in water or solvent to form a stable system. The dye molecules penetrate the fibers and bind to them, resulting in a change in the color of the fibers.
Biochemical Pathways
The biochemical pathways involved in the action of CIIt is known that the dyeing process involves the diffusion of dye molecules into the fibers and their subsequent binding. This process may be influenced by various factors, including the chemical structure of the dye, the properties of the fibers, and the conditions of the dyeing process.
Pharmacokinetics
The dye is designed to have good solubility and stability to ensure effective dispersion and binding to fibers.
Result of Action
The result of the action of C.I. Disperse Yellow 64 is the imparting of a bright yellow color to synthetic fibers. The dye molecules bind to the fibers, changing their color without significantly affecting their physical properties.
Action Environment
The action of C.I. Disperse Yellow 64 is influenced by various environmental factors. The temperature, pH, and composition of the dye bath can affect the dispersion of the dye and its binding to fibers. Additionally, the type of fiber and its properties can also influence the efficacy and stability of the dye.
Biological Activity
C.I. Disperse Yellow 64, also known as C.I. 47023, is a synthetic dye primarily used in the textile industry for dyeing polyester and its blends. This article explores its biological activity, environmental impact, and safety concerns based on diverse research findings.
- Molecular Formula : C18H10BrNO3
- Molecular Weight : 368.18 g/mol
- CAS Number : 12223-86-8
- Solubility : Soluble in sulfuric acid, acetone, and pyridine; soluble in ethanol; insoluble in water.
C.I. Disperse Yellow 64 acts primarily as a dye through the following mechanisms:
- Dyeing Process : The dye disperses in a solvent to form a stable system, allowing for effective binding to synthetic fibers during the dyeing process. This involves diffusion of the dye molecules into the fibers, which is influenced by temperature, pH, and dye bath composition .
- Biochemical Pathways : The dye interacts with various biochemical pathways upon exposure, particularly through its role as an aryl hydrocarbon receptor (AhR) ligand. This interaction can have implications for both environmental and health-related effects.
Environmental Impact
Research indicates that C.I. Disperse Yellow 64 can have significant environmental effects:
- Aryl Hydrocarbon Receptor Activation : Chou et al. (2007) identified C.I. Disperse Yellow 64 as a potent AhR ligand in dyeing wastewater, suggesting potential toxicity and ecological risks associated with its use in industrial applications.
- Dispersion Behavior : Studies have shown that the presence of certain dispersants can improve the stability of dye dispersions, potentially reducing environmental pollution from effluents produced during dyeing processes.
Case Studies
- Dyeing Efficiency and Environmental Concerns : A study by Dong et al. (2009) explored the influence of dye-polyether derivatives on the dispersion behavior of C.I. Disperse Yellow 64. The findings suggested improved dispersion stability, which may help mitigate some environmental impacts associated with traditional dyeing methods.
- Health Implications : Research has indicated that exposure to disperse dyes like C.I. Disperse Yellow 64 can lead to skin sensitization and other health concerns among workers in the textile industry .
Safety and Hazards
The safety profile of C.I. Disperse Yellow 64 raises several concerns:
- Toxicity : The compound has been associated with various toxicological effects, including potential carcinogenicity due to its ability to activate AhR pathways .
- Regulatory Status : Due to its biological activity and potential health risks, regulatory agencies are increasingly scrutinizing the use of such dyes in consumer products.
Future Directions
Research into C.I. Disperse Yellow 64 is evolving toward:
Comparison with Similar Compounds
Performance Characteristics :
- Exhibits excellent fastness properties: ISO ratings of 4–5 (washing), 7 (light), and 4–5 (perspiration and rubbing).
- High-temperature stability when paired with optimized dispersants (e.g., dye-polyether derivatives), achieving particle sizes <1 µm and narrow size distributions.
Comparison with Similar Disperse Yellow Dyes
Structural and Chemical Properties
C.I. Disperse Yellow 64 belongs to the quinophthalone class, characterized by a brominated quinoline backbone fused with an indandione group. This structure contrasts with other disperse yellows, which are often azo- or anthraquinone-based:
Key Structural Advantages :
- The bromine substituent in Yellow 64 enhances lightfastness compared to non-halogenated analogs.
- Quinophthalones generally exhibit superior thermal stability, making Yellow 64 suitable for high-temperature dyeing processes.
Application Performance
Dispersion Stability :
- Yellow 64 demonstrates enhanced stability when paired with dye-polyether dispersants , achieving a dye-to-dispersant ratio of 10:1, significantly lower than commercial dyes.
- Nonionic dispersants (e.g., polyoxyethylene-polyoxypropylene block copolymers) improve high-temperature stability by balancing hydrophilicity and dye-particle adhesion.
- In contrast, azo-based dyes like Disperse Yellow 3 require higher dispersant loads and show lower thermal resilience.
Fastness Comparison :
| Property | C.I. Disperse Yellow 64 | C.I. Disperse Yellow 3 | C.I. Disperse Yellow 114 |
|---|---|---|---|
| Lightfastness (ISO) | 7 | 5–6 | 6–7 |
| Wash Fastness (ISO) | 4–5 | 3–4 | 4 |
| Rub Fastness (ISO) | 4–5 | 3 | 4 |
Yellow 64 outperforms many azo-based yellows in lightfastness, critical for outdoor textiles.
Environmental and Regulatory Considerations
Environmental Impact :
- Yellow 64 formulations with anionic dispersants (e.g., sodium lignosulfonate) reduce COD in effluents by 30–50% compared to conventional dyes.
Regulatory Status :
Industrial Adoption
Preparation Methods
Reaction Conditions and Limitations
-
Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%).
While effective, this method faces challenges:
-
Bromine Handling : Requires direct use of brominated intermediates, posing corrosion and toxicity risks.
-
Byproduct Formation : Incomplete condensation generates hydrolyzed phthalic acid, necessitating costly separation.
Modern Bromination-Based Synthesis
A patented innovation (CN113087663B) replaces hazardous bromine with hydrobromic acid (HBr) and ozone (O) , enabling in situ bromine generation.
Stepwise Procedure
-
Bromination :
-
Workup :
Optimized Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Molar Ratio (HSO:HBr:O) | 3–10:1:1 | 6:1:1 |
| Reaction Temperature | 30–70°C | 60°C |
| Yield | 95–98% | 97.6% |
This method eliminates bromine transport risks and improves yield by 7–12% compared to traditional approaches.
Comparative Analysis of Methods
The modern method’s ozone-mediated bromination reduces environmental impact by minimizing bromine emissions and wastewater contamination.
Industrial-Scale Considerations
Process Intensification
Q & A
Q. What are the standard synthesis protocols for C.I. Disperse Yellow 64, and how are its purity and structural integrity validated?
C.I. Disperse Yellow 64 (molecular formula: C₁₈H₁₁NO₃) is synthesized via condensation reactions involving brominated quinoline derivatives and indandione precursors . Quality control standards, such as those outlined in HG/T 4152-2010 (China Chemical Industry Standards), specify purity thresholds (>98%) and require characterization via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (¹H NMR) . UV-Vis spectroscopy at λₐᵦₛ ~420 nm is used to confirm chromophore integrity .
Q. How do the photostability and thermal stability of C.I. Disperse Yellow 64 compare to other disperse dyes in textile applications?
C.I. Disperse Yellow 64 exhibits superior lightfastness (rated 6–7 on the ISO 105-B02 scale) and thermal stability (stable up to 200°C) due to its brominated quinoline backbone . Comparative studies with analogues like C.I. Disperse Yellow 3 (ISO lightfastness 4–5) highlight its resistance to photodegradation via electron-withdrawing substituents, which reduce singlet oxygen reactivity .
Q. What analytical techniques are critical for characterizing colloidal dispersions of C.I. Disperse Yellow 64 in aqueous media?
Particle size distribution (via dynamic light scattering), ζ-potential measurements (for electrostatic stability), and adsorption isotherms are essential. For example, adsorption studies using polyether-based dispersants show monolayer coverage at 0.5–1.2 mg/m², correlating with dispersion stability .
Advanced Research Questions
Q. How does the molecular architecture of dye-polyether derivatives influence the dispersion stability of C.I. Disperse Yellow 64?
Polyoxyethylene-polyoxypropylene block copolymers with hydrophobic backbones enhance adsorption efficiency on C.I. Disperse Yellow 64 particles (adsorption capacity: 2.8–3.5 mmol/g) by reducing interfacial tension. Hydrophobic segments anchor to the dye surface, while hydrophilic segments stabilize the dispersion via steric hindrance. This reduces particle aggregation (<200 nm diameter) even at low dispersant-to-dye ratios (1:10 w/w) .
Q. What experimental designs resolve contradictions in adsorption data for C.I. Disperse Yellow 64 when using different dispersants?
Contradictions arise from varying dispersant hydrophobicity and molecular weight (MW). For instance, low-MW dispersants (MW < 2,000 Da) exhibit rapid adsorption but poor long-term stability, whereas high-MW variants (MW > 5,000 Da) show slower kinetics but superior colloidal stability. A factorial design (varying MW, hydrophobicity, and pH) with ANOVA analysis can isolate dominant factors .
Q. How can researchers optimize dye-loading capacity in high-solid dispersions of C.I. Disperse Yellow 64 without compromising stability?
Using a combination of anionic surfactants (e.g., sodium dodecyl sulfate) and polymeric dispersants (e.g., polyvinylpyrrolidone) achieves >40% w/w dye loading. Stability is maintained via electrostatic repulsion (ζ-potential > −30 mV) and controlled particle polydispersity (PDI < 0.2) .
Q. What mechanistic insights explain the pH-dependent solubility of C.I. Disperse Yellow 64 in aqueous systems?
The dye’s quinoline hydroxyl group (pKa ~8.5) deprotonates at alkaline pH, increasing hydrophilicity. Below pH 6, protonation reduces solubility, favoring aggregation. Solubility studies using the shake-flask method (logP = 3.2 ± 0.1) validate this pH-dependent behavior .
Methodological Guidance
Q. How should researchers design adsorption isotherm experiments for C.I. Disperse Yellow 64 dispersants?
- Use batch adsorption at 25°C with varying dispersant concentrations (0.1–10 mg/mL).
- Separate particles via centrifugation (15,000 rpm, 30 min) and quantify supernatant dispersant via UV-Vis or fluorescence spectroscopy.
- Fit data to Langmuir/Freundlich models to determine maximum adsorption capacity (Qₘₐₓ) and affinity constants .
Q. What statistical approaches are recommended for analyzing particle size distribution data in dispersion studies?
- Report mean diameter (Z-average) and polydispersity index (PDI) from dynamic light scattering.
- Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions or small sample sizes (n < 30) .
Data Contradiction Analysis
Q. Why do some studies report conflicting ζ-potential values for C.I. Disperse Yellow 64 dispersions?
Variations arise from ionic strength and dispersant chemistry. For example, polyether dispersants with ethylene oxide segments increase negative ζ-potential (−25 mV vs. −15 mV for unmodified dye) due to hydrated layer formation. Contradictions are resolved by standardizing electrolyte concentration (e.g., 1 mM NaCl) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
